2-(Isobutyrylamino)benzoesäure

Übersicht

Beschreibung

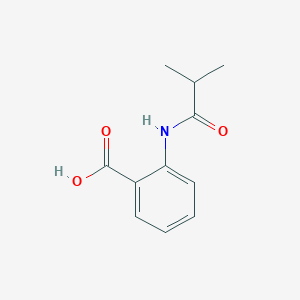

2-(Isobutyrylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known as N-Isobutyryl-anthranilic acid. This compound is characterized by the presence of an isobutyrylamino group attached to the benzoic acid core. It is used in various scientific research fields due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

2-(Isobutyrylamino)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 2-amino benzoic acid derivatives, have demonstrated antimicrobial activity against a panel of gram-positive, gram-negative bacterial, and fungal strains . This suggests that 2-(Isobutyrylamino)benzoic acid may also interact with microbial cells as its primary targets.

Mode of Action

It is known that similar compounds, such as 2-amino benzoic acid derivatives, exhibit bacteriostatic and fungistatic action . This suggests that 2-(Isobutyrylamino)benzoic acid may inhibit the growth of bacteria and fungi by interfering with their metabolic processes.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and reproduction of microbial cells .

Result of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may result in the inhibition of microbial growth and reproduction .

Biochemische Analyse

Metabolic Pathways

The specific metabolic pathways that 2-(Isobutyrylamino)benzoic acid is involved in are not well-studied. The shikimate pathway is important for understanding the biosynthesis of individual phenolic compounds, such as benzoic acid .

Transport and Distribution

The transport and distribution of 2-(Isobutyrylamino)benzoic acid within cells and tissues are not well-studied. The properties of similar benzoic acid derivatives can provide some context .

Subcellular Localization

The subcellular localization of 2-(Isobutyrylamino)benzoic acid is currently unknown. The BAMT protein, which is involved in the production of the benzenoid ester, methylbenzoate, has been found to be a cytosolic enzyme, suggesting a cytosolic location for methylbenzoate biosynthesis .

Vorbereitungsmethoden

2-(Isobutyrylamino)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of anthranilic acid with isobutyryl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. After the reaction, the product is purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

2-(Isobutyrylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring reacts with electrophiles in the presence of catalysts like aluminum chloride or iron(III) chloride.

Vergleich Mit ähnlichen Verbindungen

2-(Isobutyrylamino)benzoic acid can be compared with other similar compounds such as:

Anthranilic acid: Both compounds share a benzoic acid core, but 2-(Isobutyrylamino)benzoic acid has an additional isobutyrylamino group, which imparts different chemical properties.

Benzoic acid: While benzoic acid is a simpler structure, the presence of the isobutyrylamino group in 2-(Isobutyrylamino)benzoic acid makes it more versatile in chemical reactions.

N-Butyrylanthranilic acid: This compound is similar but has a butyryl group instead of an isobutyryl group, leading to differences in reactivity and applications.

Biologische Aktivität

2-(Isobutyrylamino)benzoic acid, with the chemical formula C₁₁H₁₃N₁O₂, is an organic compound that features an isobutyrylamino group attached to a benzoic acid structure. This compound is of interest due to its potential biological activities and applications in pharmaceuticals. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The unique combination of functional groups in 2-(isobutyrylamino)benzoic acid may confer distinct biological activities. The presence of the isobutyrylamino group enhances its solubility and reactivity, making it a candidate for further investigation in medicinal chemistry.

Preliminary studies suggest that compounds similar to 2-(isobutyrylamino)benzoic acid can interact with enzymes and receptors involved in pain and inflammation pathways. The compound's structure indicates potential interactions with various biological targets, including:

- Enzymes : Potential inhibition or modulation of enzymes related to inflammatory responses.

- Receptors : Possible interaction with pain receptors, which could influence analgesic properties.

Case Studies and Experimental Findings

Research has explored the biological effects of benzoic acid derivatives, including 2-(isobutyrylamino)benzoic acid. Notably:

Data Table: Comparative Analysis of Benzoic Acid Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzoic Acid | Carboxylic acid attached to benzene | Widely used as a food preservative |

| Salicylic Acid | Hydroxy group in addition to carboxylic acid | Used in anti-inflammatory medications |

| Acetaminophen (Paracetamol) | Hydroxy and amide groups | Common analgesic and antipyretic |

| 4-Aminobenzoic Acid | Amino group at para position | Precursor for dyes and pharmaceuticals |

| 2-(Isobutyrylamino)benzoic Acid | Isobutyrylamino group attached to benzoic acid | Potential applications in pain management |

Future Directions

Further research is necessary to elucidate the specific biological activities of 2-(isobutyrylamino)benzoic acid. Key areas for exploration include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, efficacy, and safety.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with biological targets.

- Therapeutic Applications : Exploring potential applications in treating inflammatory diseases, pain management, and other therapeutic areas.

Eigenschaften

IUPAC Name |

2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-6-4-3-5-8(9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNWGZNJNJKROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358195 | |

| Record name | 2-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17840-96-9 | |

| Record name | 2-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17840-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.